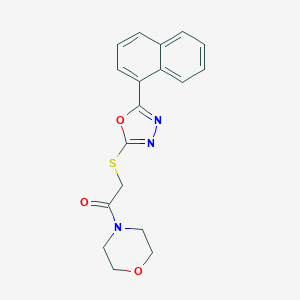![molecular formula C15H12N2O2S2 B270134 2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone, commonly known as MOTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTE is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. MOTE has been shown to induce apoptosis in cancer cells by activating caspases and upregulating the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
MOTE has been shown to have a significant effect on various biochemical and physiological processes in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, MOTE has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal damage.
実験室実験の利点と制限
The advantages of using MOTE in lab experiments include its high potency and selectivity towards cancer cells. Moreover, MOTE is relatively easy to synthesize, making it a cost-effective option for drug discovery and development. However, the limitations of using MOTE in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
The potential applications of MOTE are vast and include its use in drug discovery and development, as well as its use as a therapeutic agent for various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to understand the mechanism of action of MOTE and its potential for use in combination with other drugs. Finally, the development of novel formulations of MOTE that improve its solubility and bioavailability is an area of research that should be explored.
Conclusion:
In conclusion, MOTE is a synthetic compound that has shown significant potential for use in drug discovery and development. The compound has exhibited a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. Future research should focus on the optimization of the synthesis method, understanding the mechanism of action, and the development of novel formulations of MOTE.
合成法
The synthesis of MOTE involves the reaction of 2-(2-thienyl)ethanone with 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a suitable base. The reaction yields MOTE as a yellow solid with a melting point of 118-120°C. The purity of the compound can be confirmed by using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
科学的研究の応用
MOTE has shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound has been extensively studied for its potential use in drug discovery and development. MOTE has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, MOTE has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
特性
製品名 |
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone |
|---|---|
分子式 |
C15H12N2O2S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H12N2O2S2/c1-10-4-2-5-11(8-10)14-16-17-15(19-14)21-9-12(18)13-6-3-7-20-13/h2-8H,9H2,1H3 |
InChIキー |
IDYQGYSXQNLFTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)
![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)






![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)